4-bromo-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:
Amidation: The formation of the amide bond involves reacting the brominated benzene derivative with a furan-2-ylmethylamine and pyridin-2-ylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The furan and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer or anti-inflammatory agents.
Materials Science: The compound can be incorporated into polymers or used as a building block for organic electronic materials.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the furan ring, which may affect its electronic properties and reactivity.
N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of all three functional groups (bromine, furan, and pyridine), which confer distinct electronic and steric properties
Properties
Molecular Formula |
C17H13BrN2O2 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-14-8-6-13(7-9-14)17(21)20(12-15-4-3-11-22-15)16-5-1-2-10-19-16/h1-11H,12H2 |
InChI Key |
ZLESLKUIOXVVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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